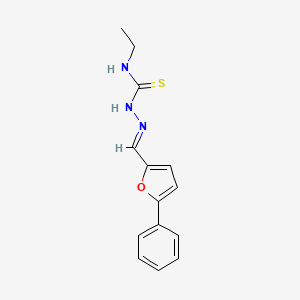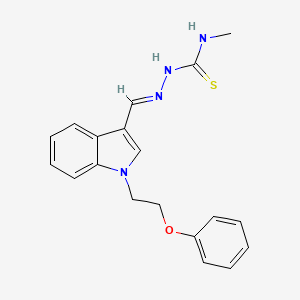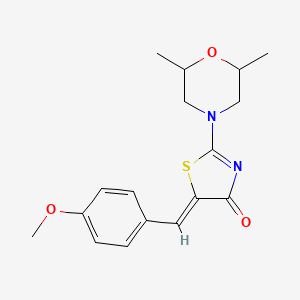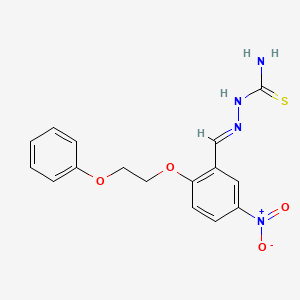
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone (abbreviated as PEFET) is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. PEFET is a thiosemicarbazone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone is not fully understood; however, it has been suggested that this compound exerts its anticancer activity by inducing oxidative stress and inhibiting the activity of certain enzymes involved in cancer cell growth. This compound has also been found to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and regulating the immune system. This compound has also been found to have a protective effect on the liver and kidneys, which makes it a potential candidate for the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has several advantages for lab experiments, including its easy synthesis and low toxicity. However, this compound has a low solubility in water, which makes it difficult to use in aqueous solutions. This compound also has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-phenyl-2-furaldehyde N-ethylthiosemicarbazone, including improving its solubility and stability, and investigating its potential use in combination with other anticancer agents. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of liver and kidney diseases.
In conclusion, this compound is a compound that has shown potential in scientific research due to its various biological activities, including its anticancer activity. This compound has been synthesized using various methods, and its mechanism of action is not fully understood. This compound has several advantages for lab experiments, including its easy synthesis and low toxicity, but it also has limitations, such as its low solubility in water and short half-life. Further research is needed to fully understand the potential of this compound in the field of medicine.
Synthesemethoden
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone can be synthesized using various methods, including refluxing 5-phenyl-2-furaldehyde with ethylthiosemicarbazide in ethanol, and reacting 5-phenyl-2-furaldehyde with thiosemicarbazide in the presence of acetic acid. The synthesis of this compound has also been achieved using microwave irradiation, which has been found to be a more efficient method.
Wissenschaftliche Forschungsanwendungen
5-phenyl-2-furaldehyde N-ethylthiosemicarbazone has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-ethyl-3-[(E)-(5-phenylfuran-2-yl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-15-14(19)17-16-10-12-8-9-13(18-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,15,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAYEXZCRYCYLY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)

![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)

![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)
![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)

![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
